2-amino-2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol hydrochloride
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Overview
Description
2-amino-2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with amino and hydroxyl groups, making it a valuable intermediate in various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol hydrochloride typically involves the reaction of 1,5-dimethyl-3-pyrazolecarboxaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high efficiency and consistency in product quality. Purification steps such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding carbonyl compounds.
Reduction: Corresponding amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
2-amino-2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3,5-dimethyl-1H-pyrazole
- 1,3-dimethyl-5-amino-1H-pyrazole
- 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanol
Uniqueness
2-amino-2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups on the pyrazole ring makes it a versatile intermediate for further chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C7H14ClN3O |
---|---|
Molecular Weight |
191.66 g/mol |
IUPAC Name |
2-amino-2-(1,5-dimethylpyrazol-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H13N3O.ClH/c1-5-3-7(6(8)4-11)9-10(5)2;/h3,6,11H,4,8H2,1-2H3;1H |
InChI Key |
DWDPYTDDXLXASY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(CO)N.Cl |
Origin of Product |
United States |
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